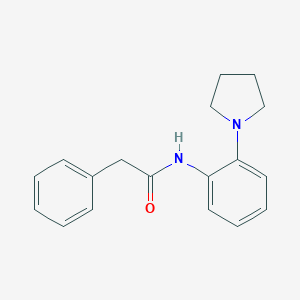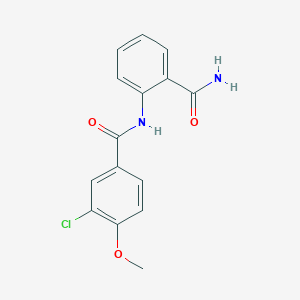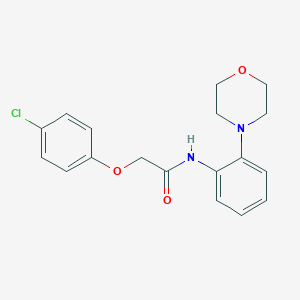![molecular formula C17H18N2OS B251677 N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide, also known as DPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPTA is a thioamide derivative of 2-phenylacetamide and is synthesized through a multi-step process that involves the reaction of various chemicals.
作用机制
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects in the body. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has been shown to exhibit antioxidant activity, which helps to protect cells from oxidative damage. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has also been shown to exhibit anti-inflammatory and analgesic properties, which help to reduce pain and inflammation in the body. Additionally, N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
实验室实验的优点和局限性
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has several advantages for lab experiments, including its low toxicity and high stability. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has some limitations for lab experiments, including its limited solubility in water and its potential to form insoluble precipitates.
未来方向
There are several future directions for the research and development of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide. One potential area of research is the development of new drugs based on the structure of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide. Another potential area of research is the investigation of the mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide, which could lead to a better understanding of its potential applications in various fields. Additionally, further studies are needed to investigate the potential use of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide in the treatment of cancer and other diseases.
合成方法
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoyl chloride with thiosemicarbazide to form 3,4-dimethyl-N'-thiocarbamoylbenzophenone. This compound is then reacted with phenylacetic acid to form N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.
科学研究应用
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has been shown to exhibit antioxidant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
分子式 |
C17H18N2OS |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-15(10-13(12)2)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
InChI 键 |
HUXAFQPOUAPGLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251596.png)
![2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251600.png)
![2-(4-ethylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B251602.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B251603.png)

![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)
